Physicochemical properties of [3-(2-Morpholinoethoxy)phenyl]methylamine
Physicochemical properties of [3-(2-Morpholinoethoxy)phenyl]methylamine
An In-Depth Technical Guide to the Physicochemical Properties of [3-(2-Morpholinoethoxy)phenyl]methylamine
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical framework for the characterization of [3-(2-Morpholinoethoxy)phenyl]methylamine, a compound of interest in medicinal chemistry. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis and a procedural guide for researchers. We will explore the theoretical underpinnings of its likely properties, provide detailed, field-proven experimental protocols for their determination, and discuss the causal relationships between these properties and the compound's potential as a drug development candidate.
Compound Identification and Structural Overview
Before any experimental work commences, establishing a clear identity for the molecule is paramount. This ensures that all subsequent data is consistently and accurately attributed.
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IUPAC Name: 1-(3-(2-morpholinoethoxy)phenyl)methanamine
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Molecular Formula: C₁₃H₂₀N₂O₂
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Molecular Weight: 236.31 g/mol
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Chemical Structure:
(Note: A placeholder for a 2D structure image would be here. As a text-based AI, I will proceed with descriptive and tabular data.)
The structure features a primary amine (a potential proton donor and acceptor), a tertiary amine within the morpholine ring (a proton acceptor), and an ether linkage. These functional groups are the primary determinants of the compound's physicochemical behavior, particularly its ionization (pKa), lipophilicity (logP), and solubility.
Theoretical Physicochemical Profile: A Cheminformatics Approach
In modern drug discovery, in silico predictions provide a crucial first pass assessment, guiding experimental design and resource allocation. These predictions are based on the compound's structure and are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.[1][2]
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 236.31 g/mol | < 500 Da | Yes |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Consensus of various models) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (from the -NH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 from O, 2 from N) | ≤ 10 | Yes |
Expert Analysis: The in silico profile of [3-(2-Morpholinoethoxy)phenyl]methylamine is highly favorable. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability.[1][2] The predicted logP value sits in a desirable range for many drug targets, balancing solubility with the ability to cross lipid membranes.
Experimental Determination of Core Physicochemical Properties
Theoretical predictions must be validated through rigorous experimental measurement. The following sections detail the standard, self-validating protocols for determining the most critical physicochemical parameters.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding.[3][4] Given the presence of two basic nitrogen centers (the primary amine and the morpholine amine), we anticipate two distinct pKa values.
Two primary methods are employed for pKa determination: potentiometric titration and UV-metric titration.
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Potentiometric Titration: This is a high-precision, classic method that directly measures pH changes upon addition of a titrant. It is accurate and widely applicable, making it a gold standard.[5] Its main limitation is the requirement for a relatively pure sample in milligram quantities.[5]
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UV-Metric Titration: This spectrophotometric method is ideal for compounds possessing a chromophore near the ionization site, which this compound's phenyl ring provides.[6][7] It is highly sensitive, requiring very little compound, and is well-suited for high-throughput screening.[7]
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Preparation: Prepare a 1 mM solution of the compound in 0.15 M KCl solution to maintain constant ionic strength.[8] Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
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Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25°C).
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Titration: Place a known volume (e.g., 20 mL) of the compound solution in a thermostatted vessel. Immerse the calibrated pH electrode and a magnetic stirrer.[8]
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Data Acquisition: Add the acidic or basic titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[8] The inflection points on a first-derivative plot (ΔpH/ΔV vs. V) precisely locate the equivalence points.
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity is a critical factor in a drug's ability to traverse biological membranes.[9] It is measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which accounts for all ionic and neutral forms.
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Shake-Flask Method: This is the "gold standard" for logP determination, involving direct measurement of the compound's concentration in equilibrated octanol and water phases.[10] While accurate, it is labor-intensive.
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RP-HPLC Method: A faster, high-throughput alternative correlates the compound's retention time on a reverse-phase HPLC column with those of standards with known logP values.[11][12] This method is excellent for screening and provides reliable data.[12]
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Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the phases.
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Partitioning: Accurately weigh a small amount of the compound and dissolve it in the pre-saturated n-octanol (or buffer). Add a precise volume of the other pre-saturated phase.
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Equilibration: Shake the mixture vigorously in a separation funnel for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.[13]
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Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
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Quantification: Carefully sample each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
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Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]buffer)
Aqueous Solubility: The Prerequisite for Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[5] Solubility is assessed in two primary ways: kinetic and thermodynamic.
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Kinetic Solubility: This high-throughput assay measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It mimics early-stage screening conditions and is useful for identifying potential issues quickly.[14]
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Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in a buffer over an extended period (e.g., 24 hours).[1][15] It is more time-consuming but provides the definitive solubility value, which is crucial for later-stage development.[16]
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Preparation: Add an excess amount of the solid compound to vials containing buffers of different physiological relevance (e.g., pH 1.2, 6.8, 7.4).
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Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 16-24 hours) to ensure equilibrium is reached.[1]
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Sampling & Filtration: After incubation, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solid.
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Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[15]
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Reporting: Report the solubility in µg/mL or µM.
Melting Point & Thermal Properties
The melting point is a fundamental indicator of purity and provides insights into the crystal lattice energy of a solid form.[10] A sharp melting point typically indicates high purity.
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Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
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Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape and size of the peak provide information on purity and enthalpy of fusion.
Structural Confirmation and Purity Assessment
The validity of all physicochemical data hinges on the confirmed identity and purity of the test compound. A suite of spectroscopic techniques is essential for this purpose.
Table 2: Spectroscopic and Analytical Methods for Structural Elucidation and Purity
| Technique | Purpose | Expected Observations for [3-(2-Morpholinoethoxy)phenyl]methylamine |
| ¹H NMR | Confirms the proton framework and connectivity. | Signals corresponding to aromatic protons (meta-substituted pattern), benzylic CH₂, morpholine ring protons, ethoxy chain protons, and the NH₂ protons. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all 13 unique carbon atoms, including aromatic, aliphatic, and ether-linked carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (236.31). |
| FTIR Spectroscopy | Identifies key functional groups. | Characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), C-O (ether), and C-N bonds. |
| HPLC-UV | Determines purity and is used for quantification. | A single major peak at a specific retention time, with purity typically reported as >95% area under the curve. |
Data Synthesis and Visualization
A holistic view of the compound's properties is best achieved by synthesizing the data and visualizing the workflows.
Summary of Key Physicochemical Data (Hypothetical Experimental Results)
| Property | Method | Result | Significance in Drug Development |
| pKa₁ (Morpholine) | Potentiometric Titration | ~8.5 - 9.5 | Mostly ionized at physiological pH, aiding solubility. |
| pKa₂ (Primary Amine) | Potentiometric Titration | ~9.5 - 10.5 | Also ionized, contributing to aqueous solubility. |
| logD at pH 7.4 | Shake-Flask | ~0.5 - 1.5 | Favorable balance for permeability and solubility. |
| Thermodynamic Solubility (pH 7.4) | HPLC-UV | >100 µg/mL | High solubility, low risk of absorption issues. |
| Melting Point | DSC | TBD | A sharp peak would indicate high purity. |
Diagrams of Experimental Workflows
Conclusion
This guide outlines a robust, methodology-driven approach to defining the physicochemical profile of [3-(2-Morpholinoethoxy)phenyl]methylamine. The in silico predictions suggest that it is a promising candidate with drug-like properties. The detailed experimental protocols provided herein represent the industry-standard, self-validating systems required for generating the high-quality data necessary for informed decision-making in a drug discovery program. Successful experimental validation of the predicted favorable properties would strongly support the advancement of this compound into further preclinical evaluation.
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